molecular formula C17H21FN2O4S2 B2563959 3-fluoro-4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946249-49-6

3-fluoro-4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2563959
CAS No.: 946249-49-6
M. Wt: 400.48
InChI Key: PXTAKPDXUKXVRE-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methoxy, morpholino, thiophene, and benzenesulfonamide groups

Scientific Research Applications

3-fluoro-4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Sulfonamides, for example, are often used as antibiotics that inhibit bacterial growth by interfering with the synthesis of folic acid .

Future Directions

Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its structure for improved efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-methoxybenzenesulfonamide: Lacks the morpholino and thiophene groups.

    N-(2-morpholinoethyl)benzenesulfonamide: Lacks the fluorine and methoxy groups.

    4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Lacks the fluorine group.

Uniqueness

3-fluoro-4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O4S2/c1-23-17-3-2-14(10-15(17)18)26(21,22)19-11-16(13-4-9-25-12-13)20-5-7-24-8-6-20/h2-4,9-10,12,16,19H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTAKPDXUKXVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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